molecular formula C15H13NO3 B1518030 3-[Methyl(phenyl)carbamoyl]benzoic acid CAS No. 1155169-36-0

3-[Methyl(phenyl)carbamoyl]benzoic acid

Cat. No.: B1518030
CAS No.: 1155169-36-0
M. Wt: 255.27 g/mol
InChI Key: WATFUQPNPJTGTB-UHFFFAOYSA-N
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Description

3-[Methyl(phenyl)carbamoyl]benzoic acid is an organic compound comprising a benzene ring substituted with a methyl(phenyl)carbamoyl group and a carboxylic acid group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

One common synthetic route involves the reaction of methyl benzoate with phenyl isocyanate under mild conditions. The specific reaction mechanism involves the nucleophilic attack of the ester group by the isocyanate, leading to the formation of the carbamoyl derivative.

Reaction Conditions:

  • Reagents: Methyl benzoate, Phenyl isocyanate

  • Solvent: Typically an aprotic solvent like dichloromethane

  • Temperature: Room temperature to 50°C

  • Catalysts: Sometimes a base such as triethylamine is used

Industrial Production Methods

On an industrial scale, the preparation might involve continuous flow processes to optimize yield and efficiency. The reaction conditions are usually finely tuned to maximize the production rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: 3-[Methyl(phenyl)carbamoyl]benzoic acid can undergo oxidation reactions to form various derivatives.

  • Reduction: Reduction can lead to the formation of amines or other reduced forms.

  • Substitution: This compound can participate in substitution reactions, especially on the aromatic ring.

Common Reagents and Conditions

  • Oxidation: Reagents like potassium permanganate or chromium trioxide

  • Reduction: Common reducing agents include lithium aluminium hydride

  • Substitution: Various halogenation reactions can be performed using halogens or halogen-containing reagents under specific conditions.

Major Products

  • Oxidation Products: Depending on the oxidizing agent, products may include aldehydes or carboxylic acids.

  • Reduction Products: Amines or other reduced derivatives.

  • Substitution Products: Halogenated derivatives or other substituted aromatics.

Scientific Research Applications

Chemistry

In organic chemistry, 3-[Methyl(phenyl)carbamoyl]benzoic acid is used as a building block in the synthesis of more complex molecules. Its reactivity and functional groups make it versatile for creating a variety of derivatives.

Biology

The compound can be used in biological studies, often as a precursor or intermediate in the synthesis of bioactive molecules

Medicine

Medicinal chemistry utilizes this compound for the development of pharmaceuticals. Its derivatives may possess anti-inflammatory, analgesic, or other therapeutic properties.

Industry

In industry, this compound might be used in the synthesis of materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

  • 3-[Carbamoyl]benzoic acid: Lacks the methyl and phenyl groups, which might result in different chemical and biological properties.

  • Benzoic acid derivatives: Various derivatives of benzoic acid, depending on the substituents, have diverse applications and properties.

Uniqueness

The presence of the methyl(phenyl)carbamoyl group in 3-[Methyl(phenyl)carbamoyl]benzoic acid provides it with unique reactivity and potential for creating derivatives with specific properties, setting it apart from other benzoic acid derivatives.

Conclusion

This compound is a compound of considerable interest in various scientific fields. Its unique structure allows it to participate in diverse chemical reactions and be utilized in multiple applications, from organic synthesis to drug development. Understanding its preparation, reactivity, and applications can pave the way for innovative research and industrial applications.

Properties

IUPAC Name

3-[methyl(phenyl)carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c1-16(13-8-3-2-4-9-13)14(17)11-6-5-7-12(10-11)15(18)19/h2-10H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WATFUQPNPJTGTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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